3-Bromo-2-(2-methylpropoxy)aniline
Description
3-Bromo-2-(2-methylpropoxy)aniline (CAS: 1543110-03-7) is a brominated aniline derivative with the molecular formula C₁₀H₁₄BrNO and a molecular weight of 244.13 g/mol . It features an aniline core substituted with a bromine atom at position 3 and a 2-methylpropoxy group (-OCH₂CH(CH₃)₂) at position 2. This compound is commercially available with a purity of ≥95% and is used as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science . The 2-methylpropoxy group enhances solubility in organic solvents compared to simpler alkoxy substituents, while the bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
IUPAC Name |
3-bromo-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVSNHPJZWGYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(2-methylpropoxy)aniline typically involves the following steps:
Bromination: Aniline is first brominated to introduce a bromine atom at the desired position on the aromatic ring.
Alkylation: The brominated aniline is then subjected to alkylation with 2-methylpropyl bromide to introduce the 2-methylpropoxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(2-methylpropoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The aniline group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro compounds or quinones.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-2-(2-methylpropoxy)aniline is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical reactions.
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity and can be investigated for potential therapeutic applications.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2-methylpropoxy)aniline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aniline group can form hydrogen bonds or participate in nucleophilic reactions, while the bromine atom can engage in halogen bonding or be a site for further functionalization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 3-Bromo-2-(2-methylpropoxy)aniline with key analogs:
Key Observations:
Substituent Bulk and Solubility: The 2-methylpropoxy group in the target compound increases steric bulk compared to methyl (-CH₃) or hydroxyl (-OH) substituents, improving solubility in non-polar solvents . 3-Amino-2-bromophenol (hydroxyl substituent) exhibits higher polarity and acidity (pKa ~9–10 for phenolic -OH), making it suitable for aqueous-phase reactions .
Reactivity in Cross-Coupling: Bromine at position 3 in the target compound facilitates regioselective coupling reactions, similar to 2-Bromo-3-methylaniline . The 2-bromophenoxy group in 3-Bromo-2-(2-bromophenoxy)aniline enables dual reactivity, as both bromine atoms can participate in substitution or coupling .
Hydrogen Bonding and Crystallinity :
Biological Activity
3-Bromo-2-(2-methylpropoxy)aniline is an organic compound with the molecular formula C10H14BrNO, categorized as a derivative of aniline. Its structure features a bromine atom at the third position and a 2-methylpropoxy group at the second position of the aniline ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The synthesis of this compound typically involves two main steps:
- Bromination : Aniline undergoes bromination to introduce the bromine atom.
- Alkylation : The brominated aniline is alkylated with 2-methylpropyl bromide to add the 2-methylpropoxy group.
The compound can participate in various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its functional groups, which enable interactions with various molecular targets. The aniline group can form hydrogen bonds, while the bromine atom can engage in halogen bonding or serve as a site for further functionalization. These interactions may contribute to its potential therapeutic effects.
Pharmacological Applications
Research indicates that derivatives of this compound may exhibit significant pharmacological activities:
- Antimicrobial Activity : Some studies suggest that compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains. This could be due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
- Anticancer Potential : The compound's structural characteristics may allow it to interact with biological pathways involved in cancer cell proliferation. Preliminary studies have indicated that certain derivatives can inhibit tumor growth in vitro, suggesting potential applications in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several aniline derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing antimicrobial potency .
| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| This compound | Moderate | High |
| Related Aniline Derivative | Low | Moderate |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers synthesized several derivatives of this compound and tested their effects on human cancer cell lines. Results showed that certain derivatives induced apoptosis in cancer cells, with IC50 values indicating effective concentrations for therapeutic use. The mechanism was linked to the compound's ability to interfere with cell cycle progression and promote cell death pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
